6-Fluoro-3-iodo-2-methoxybenzaldehyde

Vue d'ensemble

Description

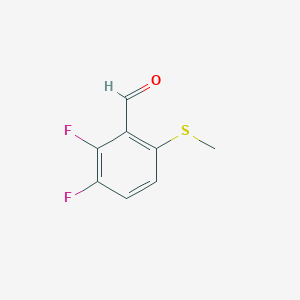

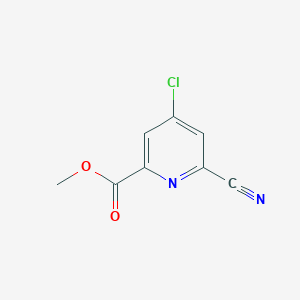

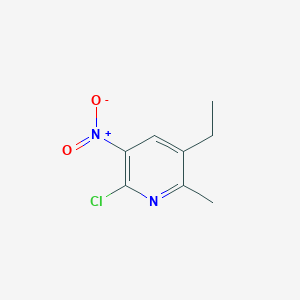

“6-Fluoro-3-iodo-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H6FIO2 . It has a molecular weight of 280.03 .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-iodo-2-methoxybenzaldehyde” consists of a benzene ring substituted with a fluoro group at the 6th position, an iodo group at the 3rd position, and a methoxy group at the 2nd position .Applications De Recherche Scientifique

Synthesis and Chemical Applications

6-Fluoro-3-iodo-2-methoxybenzaldehyde, a fluorinated benzaldehyde derivative, plays a crucial role in the synthesis of various chemically significant compounds. Its applications in synthesis extend to the preparation of anticancer analogues and facilitation of reaction monitoring through fluorescence changes. For instance, fluorinated analogues of the anticancer combretastatins have been synthesized using related fluorinated benzaldehydes, demonstrating the potential for 6-Fluoro-3-iodo-2-methoxybenzaldehyde in similar applications. These analogues retain potent cell growth inhibitory properties, highlighting the importance of fluorinated compounds in medicinal chemistry (Lawrence et al., 2003). Additionally, fluorogenic aldehydes have been developed for monitoring the progress of aldol reactions, indicating the utility of such compounds in analytical chemistry (Guo & Tanaka, 2009).

Structural and Conformational Studies

The structural transformations of related fluorinated benzaldehydes under cryogenic conditions have been extensively studied. These investigations offer insights into the behavior of 6-Fluoro-3-iodo-2-methoxybenzaldehyde in similar environments. Research involving 3-fluoro and 3-fluoro-4-methoxy benzaldehydes reveals conformational compositions and transformations upon UV irradiation, contributing to our understanding of molecular structures in low-temperature environments (Ildız, Konarska, & Fausto, 2018).

Biotechnological Research

The metabolism of halogenated compounds, including methoxybenzaldehyde derivatives, by the white rot fungus Bjerkandera adusta demonstrates the biotechnological potential of fluorinated compounds. This research highlights the fungus's ability to produce novel bioconversion products and suggests avenues for bioremediation and the synthesis of bioactive compounds (Beck et al., 2000).

Catalytic Applications

Fluorinated benzaldehydes also find application in catalysis, as seen in studies where these compounds serve as substrates or intermediates in various chemical reactions. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, using related compounds, showcases the role of fluorinated benzaldehydes in the development of efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2-Fluoro-6-methoxybenzaldehyde”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various protein kinases .

Mode of Action

It is known that benzylic compounds can undergo free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been used as intermediates in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones, which are potent and selective inhibitors of the pim-1, pim-2, and pim-3 protein kinases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Fluoro-3-iodo-2-methoxybenzaldehyde . .

Propriétés

IUPAC Name |

6-fluoro-3-iodo-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMZZLHPMJKSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-iodo-2-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,11,12,17,18,23,24-Octahydrocyclododeca[1,2-b:4,5-b':7,8-b'':10,11-b''']tetraindole](/img/structure/B3237688.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/structure/B3237694.png)

![4-[(Bromo-2-chlorophenyl)methyl]morpholine hydrochloride](/img/structure/B3237742.png)